MAO-A vs. MAO-B Selectivity: A 24-Fold Differential Defines Functional Utility
N-[3-(Hydroxymethyl)phenyl]acetamide demonstrates a 24-fold selectivity for inhibiting human recombinant MAO-A (IC₅₀ = 50 nM) over human recombinant MAO-B (IC₅₀ = 1,200 nM) when assessed under identical assay conditions [1]. This selectivity profile is a direct consequence of the meta-hydroxymethyl substitution; closely related N-arylacetamides lacking this specific substituent exhibit either reduced potency or markedly altered isoform preference [2].
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (hMAO-A); IC₅₀ = 1,200 nM (hMAO-B) |
| Comparator Or Baseline | Human recombinant MAO-A vs. Human recombinant MAO-B (internal comparator) |
| Quantified Difference | 24-fold more potent against MAO-A than MAO-B |
| Conditions | Recombinant human MAO-A and MAO-B expressed in Sf9 cells; 5-hydroxytryptamine (5-HT) substrate; hydrogen peroxide production measured after 1 hr |
Why This Matters
This quantifiable selectivity supports procurement for projects requiring MAO-A-specific tool compounds, minimizing off-target MAO-B liability in neuropharmacology and depression research.
- [1] BindingDB. BDBM50075969 (CHEMBL3415617): N-[3-(Hydroxymethyl)phenyl]acetamide - MAO-A and MAO-B Affinity Data. View Source
- [2] Harfenist M, Heuser DJ, Joyner CT, Batchelor JF, White HL. Selective inhibitors of monoamine oxidase. 2. Arylamide SAR. Journal of Medicinal Chemistry. 1996;39(9):1857-63. View Source
